![molecular formula C12H18O8 B12332410 4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] is a chemical compound with the molecular formula C12H18O8. It is a white to light yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] typically involves a condensation reaction under appropriate conditions. The reaction involves the use of specific reactants that undergo a series of chemical transformations to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.
Condensation: It can undergo condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies and as a reagent in biological assays.
Industry: The compound is used in the production of materials and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biochemical and physiological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] can be compared with other similar compounds such as:
1,4-Butanediol diglycidyl ether: This compound has similar structural features but different functional groups.
Tetramethylene glycol diglycidyl ether: Another compound with a similar backbone but distinct chemical properties.
1,4-Bis(glycidyloxy)butane: Shares some structural similarities but differs in its reactivity and applications .
The uniqueness of 4,4’-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] lies in its specific chemical structure and the resulting properties that make it suitable for various applications in different fields.
Properties
Molecular Formula |
C12H18O8 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
4-[4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]butoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H18O8/c13-11-17-7-9(19-11)5-15-3-1-2-4-16-6-10-8-18-12(14)20-10/h9-10H,1-8H2 |
InChI Key |
HZGBRTQAXNTXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)COCCCCOCC2COC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


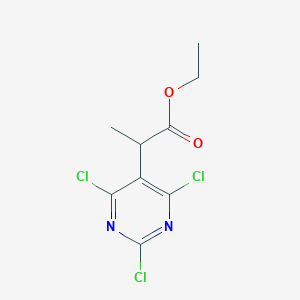
![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
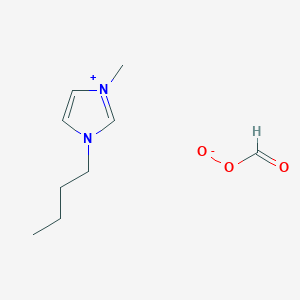
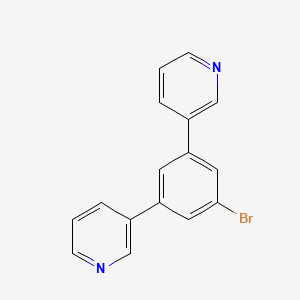

![5-[3-(hydroxymethyl)phenyl]-5H-pyrimidin-2-one](/img/structure/B12332379.png)
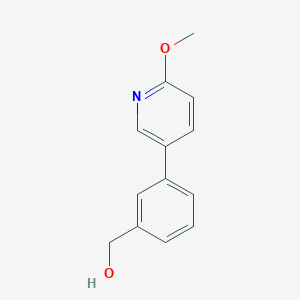
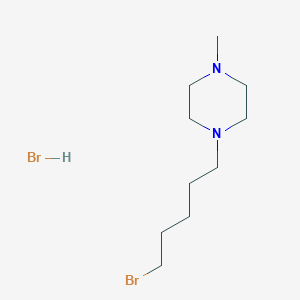


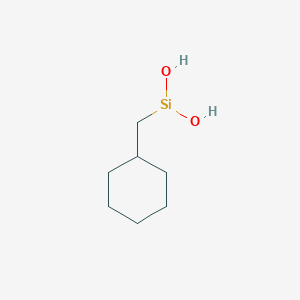
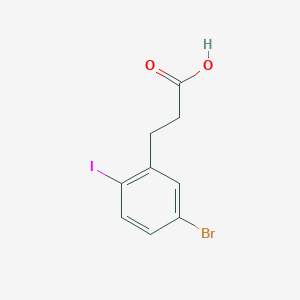
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
